molecular formula C16H21N3O5 B3124072 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid CAS No. 315248-55-6

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid

Cat. No.: B3124072
CAS No.: 315248-55-6
M. Wt: 335.35 g/mol
InChI Key: ZYBUKMFSURODTI-UHFFFAOYSA-N
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Description

This compound features a 2,4-dimethylphenyl group linked via an amide bond to a 4-oxobutanoyl moiety, which is further connected through a hydrazine bridge to a 4-oxobutanoic acid group. Its structure combines aromatic, hydrazide, and carboxylic acid functionalities, making it a candidate for diverse applications, including medicinal chemistry and coordination chemistry.

Properties

IUPAC Name

4-[2-[4-(2,4-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-10-3-4-12(11(2)9-10)17-13(20)5-6-14(21)18-19-15(22)7-8-16(23)24/h3-4,9H,5-8H2,1-2H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBUKMFSURODTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the nucleophilic displacement of a halogenated precursor with a dimethylphenylamine derivative. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2)
  • Structure: Lacks the hydrazine and second 4-oxobutanoic acid moieties.
  • Properties : Simpler structure with a single aromatic and ketone-carboxylic acid group. Used as an intermediate in organic synthesis.
b) 4-(2-Acetylhydrazino)-4-oxobutanoic Acid (AOBAH)
  • Structure : Contains a hydrazine bridge acetylated at one end.
  • Applications : Forms stable nickel(II) and oxovanadium(IV) complexes, indicating strong metal-binding capacity due to the hydrazide and carboxylate groups .
c) 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic Acid (346725-39-1)
  • Structure : Features a 4-methoxyphenyl group instead of 2,4-dimethylphenyl.

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound (hypothetical) N/A Expected C=O stretches (~1700 cm⁻¹), NH peaks (~3300 cm⁻¹)
4-(4-Methylbenzamido) Analog (6d) 160 IR: 1702, 1661 cm⁻¹ (C=O); NMR: δ 2.39 (CH3), 7.07–7.95 (aromatic H)
(E)-4-({4-[(2,5-Dimethoxyphenyl)propenoyl]phenyl}amino)-4-oxobutanoic Acid 188–190 IR: 1720 cm⁻¹ (carboxylic acid C=O); NMR: δ 12.15 (COOH), 7.51–8.10 (aromatic H)
  • Trends : Bulky aromatic substituents (e.g., 2,4-dimethylphenyl) may raise melting points due to improved crystal packing, while polar groups (e.g., methoxy) could lower them .
a) Coordination Chemistry
  • AOBAH and Derivatives : Form stable complexes with Ni(II) and V(IV), suggesting the target compound could act as a polydentate ligand. The hydrazide and carboxylate groups likely coordinate metals, while the aromatic group may influence redox properties .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., Nitro in 4-Nitrobenzylideneamino Analog): May improve stability against metabolic degradation but reduce solubility .

Biological Activity

4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylphenyl group : Contributes to hydrophobic interactions.
  • Hydrazino and oxobutanoyl moieties : Implicated in biological activity through enzyme interactions.

Molecular Formula

  • Molecular Weight : 335.35 g/mol
  • CAS Number : 315248-55-6

Structural Representation

C16H21N3O5\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{5}

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation.
  • Signal Transduction Pathways : It may influence various metabolic pathways through modulation of signaling cascades.

Key Pathways Involved

  • Caspase Activation : Related to apoptosis.
  • MAPK Pathway : Involved in cell proliferation and differentiation.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Human Lung Adenocarcinoma (A-549) : IC50 values indicating effective inhibition of cell growth.
  • Human Breast Cancer (MCF-7) : Demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.
Cell LineIC50 (µg/mL)Reference
A-54922.09
MCF-76.40 ± 0.26

Enzyme Interaction Studies

The compound has been evaluated for its ability to interact with specific enzymes:

  • Proteases : Potential inhibition leading to decreased tumor cell viability.
  • Kinases : Modulation of phosphorylation pathways affecting cancer cell proliferation.

Study on Antioxidant Properties

A study focused on the synthesis and evaluation of related compounds demonstrated significant antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity tests. The findings suggest that structural modifications can enhance antioxidant efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid

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